Propanedinitrile, [[(4-ethylphenyl)amino](methylthio)methylene]-
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Overview
Description
Propanedinitrile, [(4-ethylphenyl)aminomethylene]- is a chemical compound with a complex structure that includes a propanedinitrile core, an ethylphenylamino group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(4-ethylphenyl)aminomethylene]- typically involves the reaction of 4-ethylphenylamine with methylthioacetonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-ethylphenyl)aminomethylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedinitrile, [(4-ethylphenyl)aminomethylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Propanedinitrile, [(4-ethylphenyl)aminomethylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups.
Vinylidene cyanide: Contains a vinyl group in addition to the nitrile groups.
1,1-Dicyanoethylene: Similar structure but lacks the ethylphenylamino and methylthio groups.
Uniqueness
Propanedinitrile, [(4-ethylphenyl)aminomethylene]- is unique due to the presence of the ethylphenylamino and methylthio groups, which impart distinct chemical properties and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
824397-64-0 |
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Molecular Formula |
C13H13N3S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-[(4-ethylanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N3S/c1-3-10-4-6-12(7-5-10)16-13(17-2)11(8-14)9-15/h4-7,16H,3H2,1-2H3 |
InChI Key |
MNLVJYOHBGIAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=C(C#N)C#N)SC |
Origin of Product |
United States |
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